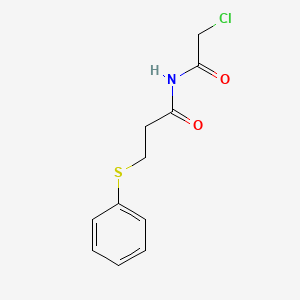

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is an organic compound with a molecular formula of C11H12ClNO2S This compound is characterized by the presence of a chloroacetyl group, a phenylsulfanyl group, and a propanamide backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 3-(phenylsulfanyl)propanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3-(phenylsulfanyl)propanoic acid+chloroacetyl chloridetriethylaminethis compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the

生物活性

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₄ClNOS

- Molecular Weight : Approximately 287.78 g/mol

This compound features a chloroacetyl group, a phenylsulfanyl moiety, and a propanamide backbone, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on chloroacetamides highlighted their effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus (MRSA) | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The effectiveness of these compounds appears to be influenced by the lipophilicity and the position of substituents on the phenyl ring, which affects their ability to penetrate cell membranes and interact with microbial targets .

Herbicidal Activity

In addition to antimicrobial properties, this compound has been evaluated for its herbicidal potential. In a germination assay using rape seeds, certain derivatives demonstrated significant root growth inhibition:

| Compound | Concentration (M) | Inhibition (%) |

|---|---|---|

| 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide (16n) | 5.0 x 10⁻⁵ | 76 |

This suggests that structural modifications can enhance the herbicidal efficacy of chloroacetamides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through quantitative structure-activity relationship (QSAR) analysis. This approach has been used to predict the efficacy of various substituted phenyl chloroacetamides based on their chemical structures. Key findings include:

- Compounds with halogenated phenyl rings showed increased activity due to enhanced lipophilicity.

- The position of substituents on the phenyl ring significantly impacts antimicrobial effectiveness, with para-substituted compounds often exhibiting superior activity .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of several chloroacetamide derivatives against common pathogens. The results indicated that this compound exhibited comparable or superior activity against MRSA compared to standard antibiotics.

Case Study 2: Herbicidal Potential

Another investigation focused on the herbicidal effects of chloroacetamides in agricultural settings. The study demonstrated that certain derivatives effectively inhibited weed growth without adversely affecting crop yield, highlighting their potential as environmentally friendly herbicides.

属性

IUPAC Name |

N-(2-chloroacetyl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUDJVZWLAAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。